molecular formula C7H8N2O4S B187476 N-Methyl-2-nitrobenzenesulfonamide CAS No. 23530-40-7

N-Methyl-2-nitrobenzenesulfonamide

Cat. No.: B187476
CAS No.: 23530-40-7
M. Wt: 216.22 g/mol
InChI Key: DLJPYODODWSDBI-UHFFFAOYSA-N
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Description

N-Methyl-2-nitrobenzenesulfonamide is an organic compound with the molecular formula C7H8N2O4S. It is a derivative of benzenesulfonamide, where a nitro group is attached to the benzene ring and a methyl group is attached to the nitrogen atom of the sulfonamide group. This compound is known for its applications in various chemical reactions and research fields.

Mechanism of Action

Target of Action

N-Methyl-2-nitrobenzenesulfonamide is a type of sulfonamide . Sulfonamides are known to inhibit the enzyme dihydropteroate synthase, which plays a crucial role in the synthesis of folic acid, a vital component for DNA replication in bacteria .

Mode of Action

Sulfonamides, including this compound, act as competitive inhibitors of dihydropteroate synthase . They mimic the natural substrate (para-aminobenzoic acid) of the enzyme, thereby blocking its active site and preventing the synthesis of dihydropteroic acid, a precursor of folic acid .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the folate synthesis pathway in bacteria . By inhibiting dihydropteroate synthase, this compound prevents the production of dihydropteroic acid, leading to a deficiency in folic acid . This deficiency hampers the synthesis of nucleotides required for DNA replication, thereby inhibiting bacterial growth .

Pharmacokinetics

Sulfonamides generally exhibit good absorption in the gastrointestinal tract, wide distribution in body tissues, metabolism in the liver, and excretion in the urine .

Result of Action

The primary result of this compound’s action is the inhibition of bacterial growth . By blocking the synthesis of folic acid, it prevents bacteria from replicating their DNA, thereby halting their proliferation .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its efficacy can be affected by the pH of the environment, as extreme pH values can denature the enzyme it targets . Additionally, its stability might be affected by temperature and light exposure .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Methyl-2-nitrobenzenesulfonamide can be synthesized through the alkylation of N-monosubstituted 2-nitrobenzenesulfonamides. The reaction typically involves the use of methylating agents such as methyl iodide or dimethyl sulfate under basic conditions . The reaction proceeds smoothly to give N,N-disubstituted 2-nitrobenzenesulfonamide in excellent yields.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The compound is usually purified through recrystallization or other suitable purification techniques to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-2-nitrobenzenesulfonamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

    Oxidation: The compound can undergo oxidation reactions, although these are less common compared to reduction and substitution reactions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or metal hydrides like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: N-Methyl-2-aminobenzenesulfonamide.

    Substitution: Various N-substituted sulfonamides depending on the nucleophile used.

    Oxidation: Oxidized derivatives of the original compound, though specific products depend on the oxidizing agent and conditions.

Scientific Research Applications

N-Methyl-2-nitrobenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in designing sulfonamide-based drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    N-Methylbenzenesulfonamide: Lacks the nitro group, making it less reactive in certain chemical reactions.

    2-Nitrobenzenesulfonamide: Lacks the methyl group, which affects its solubility and reactivity.

    N,N-Dimethyl-2-nitrobenzenesulfonamide: Contains an additional methyl group, which can influence its steric properties and reactivity.

Uniqueness

N-Methyl-2-nitrobenzenesulfonamide is unique due to the presence of both the nitro and methyl groups. The nitro group enhances its reactivity in reduction and substitution reactions, while the methyl group affects its solubility and steric properties. This combination of functional groups makes it a versatile compound in various chemical and biological applications.

Properties

IUPAC Name

N-methyl-2-nitrobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O4S/c1-8-14(12,13)7-5-3-2-4-6(7)9(10)11/h2-5,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLJPYODODWSDBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10295208
Record name N-Methyl-2-nitrobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10295208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23530-40-7
Record name 23530-40-7
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Methyl-2-nitrobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10295208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-methyl-2-nitrobenzene-1-sulfonamide
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Synthesis routes and methods I

Procedure details

A solution of 2-nitrobenzene-1-sulfonyl chloride (4 g, 18.05 mmol) in DCM (60.2 mL) was cooled down to 0° C. with an ice water bath. TEA (7.55 mL, 54.1 mmol) and 2 M methylamine in tetrahydofuran (13.54 mL, 27.1 mmol) were added. The resulting solution was stirred at room temperature for 6 h. The reaction mixture was diluted with DCM, washed with sat. NaHCO3 (2×100 mL), brine (100 mL) and then dried over magnesium sulphate. The solution was filtered before concentrating under reduced pressure, and triturated in ether to afford N-methyl-2-nitrobenzenesulfonamide (3.12 g, 14.44 mmol, 80% yield). LCMS (m/z): 217.1 (MH+), 0.53 min.
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
60.2 mL
Type
solvent
Reaction Step One
[Compound]
Name
TEA
Quantity
7.55 mL
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reactant
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0 (± 1) mol
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reactant
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13.54 mL
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reactant
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

To a solution of 2-nitrobenzene-1-sulfonyl chloride (30 g, 0.14 mol) in dichloromethane (500 mL) was slowly added a solution of methylamine in water (30%, 15.3 g) and triethylamine (38 mL, 0.27 mol) respectively. The mixture was stirred at room temperature for 1 hour and then evaporated. The residue was subjected to silica gel chromatography to afford the product N-methyl-2-nitrobenzenesulfonamide (26 g, yield 90%).
Quantity
30 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
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38 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
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Name
Quantity
15.3 g
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

To a solution of 2-nitrobenzenesulfonyl chloride (25 g, 0.113 mol) and dichloromethane (450 mL) at 4° C. was added dropwise 2M methylamine in tetrahydrofuran (68 mL). The mixture was stirred overnight allowing the ice bath to melt. More 2M methylamine in tetrahydrofuran (97 mL) was added and the reaction was stirred for 1 hour. The reaction mixture was concentrated in vacuo. The residue was dissolved in chloroform (500 mL) and was washed with saturated sodium bicarbonate (250 mL). The aqueous layer was extracted with chloroform (250 mL) and all the chloroform layers combined, dried over sodium sulfate and filtered. The filtrate was concentrated in vacuo and the residue purified by silica gel chromatography using 0-4% methanol in dichloromethane. 22.63 g of N-methyl-2-nitrobenzenesulfonamide was obtained.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
450 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
68 mL
Type
solvent
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Name
ice
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97 mL
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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